N,N'-bis(2,4-dichlorobenzoyl)propanediamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N,N’-bis(2,4-dichlorobenzoyl)propanediamide” were not found, similar compounds have been synthesized using continuous-flow processes . These processes involve mixing starting materials and reacting them in a micro fixed-bed reactor .Chemical Reactions Analysis
“N,N’-bis(2,4-dichlorobenzoyl)propanediamide” is likely to have similar reactivity to related compounds. For instance, Di(2,4-dichlorobenzoyl) peroxide, a diacyl peroxide, is used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .Scientific Research Applications
Corrosion Inhibition
N,N'-bis(2,4-dichlorobenzoyl)propanediamide has been investigated for its effectiveness as a corrosion inhibitor. In particular, studies have shown its potential in protecting steel against corrosion in acidic solutions. The mechanism involves the adsorption of inhibitor molecules on the metal surface, significantly increasing inhibition efficiency with higher concentrations and decreasing efficiency as temperature increases. This compound acts as a mixed-type inhibitor, adhering to the Langmuir adsorption isotherm model. Quantum chemical calculations further support these findings, offering insights into the thermodynamic parameters for adsorption and activation processes involved in steel corrosion inhibition in hydrochloric acid environments (Mohsenifar, Jafari, & Sayın, 2016).
Industrial Decomposition and Worker Exposure
In the silicone industry, bis(2,4-dichlorobenzoyl)peroxide, closely related to this compound, serves as an initiator for silicone rubber production. Its decomposition during the curing process releases compounds of potential occupational health concern. Studies assessing workers' exposure to these decomposition products through biomonitoring have highlighted significant uptake, implicating potential health risks due to the carcinogenic properties of certain by-products. The findings underscore the importance of monitoring and managing chemical exposure in industrial settings to safeguard worker health (Schettgen et al., 2022).
Molecular Mechanisms in Metal Complexes
Research into the structural behavior of metal centers in coordination compounds has shed light on the versatile roles of this compound analogs. These studies have elaborated on the compounds' ability to support significant conformational changes in metal complexes, influencing their geometric and electronic properties. Such insights are invaluable for the development of new materials with tailored chemical and physical properties, contributing to advances in areas ranging from catalysis to materials science (Reglinski, Morris, & Stevenson, 2002).
Antimicrobial Applications
The Schiff base N,N'-bis(5-chlorosalicylidene)propane-1,3-diamine, a derivative of this compound, and its cadmium(II) complex have demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The structure-activity relationship revealed by these studies highlights the potential of such compounds in developing new antimicrobial agents. Understanding the molecular basis of their activity can guide the design of more effective and specific therapeutic and preservative agents (Xue, Han, Zhao, & Feng, 2012).
Safety and Hazards
properties
IUPAC Name |
N,N'-bis(2,4-dichlorobenzoyl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O4/c18-8-1-3-10(12(20)5-8)16(26)22-14(24)7-15(25)23-17(27)11-4-2-9(19)6-13(11)21/h1-6H,7H2,(H,22,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMIMFCUIJNNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=O)CC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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